4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Overview
Description
4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is a complex organic compound that features a morpholine ring, an ethanesulfonamide group, and a boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the morpholineethanesulfonamide. The boronic acid derivative can be synthesized through the reaction of phenylboronic acid with a suitable reagent to introduce the tetramethyl groups. The morpholineethanesulfonamide can be synthesized by reacting morpholine with ethanesulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid derivative can be oxidized to form borates.
Reduction: The morpholine ring can be reduced under specific conditions.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Borates: Resulting from the oxidation of the boronic acid derivative.
Reduced Morpholine Derivatives: Resulting from the reduction of the morpholine ring.
Substituted Ethanesulfonamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in the study of boronic acid derivatives and their biological activities.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and chemical reagents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid derivative can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The morpholine ring and ethanesulfonamide group can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Boronic Acid Derivatives: Other boronic acids with different substituents.
Morpholine Derivatives: Compounds containing morpholine rings with various functional groups.
Sulfonamides: Other sulfonamide derivatives with different substituents.
Uniqueness: 4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] is unique due to its combination of a boronic acid derivative, a morpholine ring, and an ethanesulfonamide group
Properties
IUPAC Name |
2-morpholin-4-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5S/c1-17(2)18(3,4)26-19(25-17)15-6-5-7-16(14-15)20-27(22,23)13-10-21-8-11-24-12-9-21/h5-7,14,20H,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIVHZOHRVYSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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